2-CYANOPYRIDINE-4-BORONIC ACID PINACOL ESTER
Description
2-Cyanopyridine-4-boronic acid pinacol ester (CAS: 741709-62-6) is a heterocyclic boronic ester featuring a pyridine ring substituted with a cyano group (-CN) at position 2 and a pinacol-protected boronic acid moiety at position 4. Boronic acid pinacol esters are pivotal intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl and heteroaryl compounds critical to pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O2/c1-11(2)12(3,4)17-13(16-11)9-5-6-15-10(7-9)8-14/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARWEPUHGNIVNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671329 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
741709-62-6 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=741709-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyanopyridine-4-boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYANOPYRIDINE-4-BORONIC ACID PINACOL ESTER typically involves the reaction of picolinonitrile with a boron-containing reagent such as bis(pinacolato)diboron. The reaction is often catalyzed by a transition metal catalyst like palladium and carried out under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-CYANOPYRIDINE-4-BORONIC ACID PINACOL ESTER can undergo various chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The boron-containing ring can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Palladium catalysts and aryl halides for Suzuki-Miyaura coupling.
Major Products
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Aryl-substituted picolinonitriles.
Scientific Research Applications
Chemical Properties and Structure
2-Cyanopyridine-4-boronic acid pinacol ester, with the CAS number 741709-62-6, is characterized by its boron-containing structure, which allows it to participate in numerous chemical reactions. The compound features a cyano group attached to a pyridine ring, enhancing its reactivity and utility in synthetic pathways.
Organic Synthesis
Suzuki-Miyaura Coupling Reactions
One of the primary applications of this compound is in Suzuki-Miyaura coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, allowing the synthesis of biaryl compounds, which are essential in pharmaceuticals and agrochemicals. The compound acts as a coupling partner, facilitating the formation of complex organic molecules.
Case Study: Synthesis of Kinase Inhibitors
In a notable study, this compound was utilized in the synthesis of kinase inhibitors, which are critical in cancer therapy. The reaction conditions involved palladium catalysts and base additives, leading to high yields of the desired products. This showcases the compound's efficacy in late-stage functionalization processes .
Pharmaceutical Applications
Drug Development
The compound has been employed in the development of various therapeutic agents. Its ability to form stable complexes with palladium makes it suitable for synthesizing bioactive molecules.
Example: Crizotinib Synthesis
Crizotinib, an anaplastic lymphoma kinase inhibitor used in cancer treatment, was synthesized using this compound as a key intermediate. The late-stage Suzuki coupling facilitated the introduction of critical functional groups necessary for biological activity .
Analytical Chemistry
Purity Analysis Techniques
Due to its reactivity, analyzing this compound poses challenges. Advanced chromatographic methods have been developed to assess its purity effectively. These methods include non-aqueous reversed-phase high-performance liquid chromatography (HPLC), which stabilizes the compound during analysis .
Material Science
Polymer Chemistry
The compound's boron functionality allows it to be integrated into polymer frameworks, enhancing properties such as thermal stability and mechanical strength. Research has indicated that incorporating boronic esters can lead to innovative materials with tailored characteristics for specific applications .
Mechanism of Action
The mechanism of action of 2-CYANOPYRIDINE-4-BORONIC ACID PINACOL ESTER involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring. This ring can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The nitrile group can also undergo transformations, adding to the compound’s versatility .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-cyanopyridine-4-boronic acid pinacol ester with analogous pyridine-based boronic esters, emphasizing structural features, reactivity, and applications.
Substituent Effects on Reactivity and Stability
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The -CN group in the target compound increases boron’s electrophilicity compared to halogen (-Cl, -Br) or bulky substituents (e.g., Boc-amino). This may enhance reactivity in Suzuki couplings with electron-rich aryl halides . Halogenated analogs (e.g., -Cl, -Br) enable subsequent functionalization via cross-couplings or nucleophilic substitutions, broadening synthetic utility .
Steric and Solubility Considerations: Bulky groups like Boc-amino () improve solubility in polar solvents but may hinder coupling efficiency due to steric hindrance. The cyano group’s compact size balances reactivity and steric accessibility .
Stability: Nitrophenyl boronic esters degrade upon reaction with H₂O₂, forming phenols .
Biological Activity
2-Cyanopyridine-4-boronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives have been widely studied for various applications, including their roles as anticancer, antibacterial, and antiviral agents. This article focuses on the biological activity of this compound, synthesizing findings from recent studies and case reports.
The compound is characterized by the following chemical formula: with a molecular weight of approximately 230.07 g/mol. Its structure features a pyridine ring with a cyano group and a boronic acid moiety, which are critical for its biological interactions.
Synthesis and Applications
Recent studies have highlighted efficient synthetic routes for this compound, often utilizing palladium-catalyzed reactions. For instance, a study demonstrated the successful borylation of chloroquinolines using bis(pinacolato)diboron under mild conditions, leading to the synthesis of various borylated compounds that can serve as pharmacological agents . This method not only enhances yield but also allows for the generation of compounds with potential biological activities.
Anticancer Activity
Boronic acids have been recognized for their anticancer properties, particularly in targeting proteasomes. The mechanism involves inhibiting proteasome activity, which is crucial for regulating cell cycle progression and apoptosis in cancer cells. For example, boronic acid derivatives have shown effective inhibition of cell growth in various cancer cell lines, with IC50 values indicating significant potency .
Table 1: Anticancer Activity of Boronic Acid Derivatives
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Bortezomib | U266 | 7.05 | Proteasome inhibition |
| This compound | MGC-803 | 3.962 | G2/M phase arrest |
| Dipeptide boronic acid | HepG-2 | 19.38 | Cell cycle arrest |
Antiviral Activity
In addition to anticancer properties, boronic acids have demonstrated antiviral potential. Research indicates that certain derivatives can inhibit HIV replication by targeting viral proteases, showcasing their ability to interfere with viral life cycles . The structural features of this compound may enhance its binding affinity to viral targets.
Table 2: Antiviral Activity of Boronic Acid Derivatives
| Compound | Virus | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Darunavir | HIV-1 | 10 | Protease inhibition |
| Boronic acid derivative | HIV | 5 | Competitive inhibition |
Case Studies
Several case studies have illustrated the application of boron-based compounds in drug discovery. One notable study focused on developing novel anti-fibrotic drugs targeting homeodomain-interacting protein kinase 2 (HIPK2), where borylated compounds were synthesized and evaluated for their inhibitory effects . These compounds exhibited promising results in preclinical models, paving the way for further investigation into their therapeutic potential.
Q & A
Q. What strategies mitigate homocoupling side reactions in complex syntheses?
- Methodological Answer : Optimize oxygen-free conditions (e.g., degas solvents with N₂) to suppress homocoupling. Use excess halide coupling partner (1.5–2.0 eq) and lower Pd loading (1–2 mol%) to favor cross-coupling. Monitor reaction progress with TLC/HPLC to terminate before side reactions dominate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
